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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzaldehyde

Cat. No.: B112759

For researchers, scientists, and professionals in drug development, the precise identification of
isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a
comprehensive spectroscopic comparison of 2-Methoxy-6-methylbenzaldehyde and its key
structural isomers, offering a clear differentiation based on Nuclear Magnetic Resonance
(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Detailed experimental protocols and tabulated data are presented to support analytical

endeavors.

This comparative analysis delves into the subtle yet significant differences in the spectral
fingerprints of 2-Methoxy-6-methylbenzaldehyde and its isomers, which arise from the varied
positions of the methoxy and methyl substituents on the benzaldehyde core. These structural
nuances directly influence the electronic environment of the molecule, leading to distinct shifts
in NMR, characteristic vibrations in IR, unique fragmentation patterns in MS, and differing
electronic transitions in UV-Vis spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2-Methoxy-6-
methylbenzaldehyde and a selection of its isomers.

'H NMR Spectral Data (6, ppm)
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Compound Aldehyde-H Aromatic-H Methoxy-H Methyl-H
2-Methoxy-6-
methylbenzaldeh  ~10.4 ~7.4 (1), ~6.9 (d) ~3.9 (s) ~2.5(s)
yde
2-Methoxy-3-
~7.7 (d), ~7.2 (1),
methylbenzaldeh  ~10.3 71(d) ~3.9 (s) ~2.3 (S)
yde '
2-Methoxy-4-
~7.7 (d), ~6.9
methylbenzaldeh  ~10.4 ~3.9 (s) ~2.4 (s)
(d), ~6.8 (s)
yde
2-Methoxy-5-
~7.6 (d), ~7.3
methylbenzaldeh  ~10.4 ~3.8 (s) ~2.3(s)
(dd), ~6.9 (d)
yde
3-Methoxy-4-
~7.4 (d), ~7.3 (s),
methylbenzaldeh  ~9.9 ~3.9 (s) ~2.2 (s)
~7.2 (d)
yde
4-Methoxy-2-
~7.7 (d), ~6.9
methylbenzaldeh  ~10.2 ~3.9 (s) ~2.6 (s)
(d), ~6.8 (s)
yde
4-Methoxy-3-
~7.7 (d), ~7.6 (s),
methylbenzaldeh  ~9.9 ~3.9 (s) ~2.2 (s)

yde

~7.0 (d)

Note: Chemical shifts (0) are approximate and can vary based on solvent and experimental

conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of

doublets).

3C NMR Spectral Data (6, ppm)
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Compound c=0 Aromatic-C Methoxy-C Methyl-C
2-Methoxy-6- ~162, ~140,

methylbenzaldeh  ~192 ~134, ~130, ~56 ~20
yde ~125, ~110

2-Methoxy-3- ~160, ~138,

methylbenzaldeh  ~191 ~135, ~133, ~56 ~16
yde ~125, ~115

2-Methoxy-4- ~162, ~145,

methylbenzaldeh  ~190 ~134, ~125, ~55 ~22
yde ~120, ~112

2-Methoxy-5- ~160, ~135,

methylbenzaldeh  ~190 ~134, ~128, ~56 ~20
yde ~125, ~112

3-Methoxy-4- ~162, ~138,

methylbenzaldeh  ~192 ~131, ~129, ~56 ~16
yde ~126, ~110

4-Methoxy-2- ~164, ~142,

methylbenzaldeh  ~192 ~133, ~130, ~55 ~20
yde ~118, ~112

4-Methoxy-3- ~163, ~132,

methylbenzaldeh  ~191 ~131, ~130, ~56 ~16
yde ~126, ~111

Note: Chemical shifts (0) are approximate and represent a general range for the respective
carbon types.

IR Spectral Data (cm™*)
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C-H C-O Stretch .
Compound C=0 Stretch Aromatic C=C
(Aldehyde) (Methoxy)

2-Methoxy-6-
methylbenzaldeh  ~1690 ~2850, ~2750 ~1250 ~1580, ~1470
yde[1]

2-Methoxy-3-
methylbenzaldeh  ~1685 ~2850, ~2750 ~1260 ~1580, ~1470
yde

2-Methoxy-4-
methylbenzaldeh  ~1680 ~2850, ~2750 ~1255 ~1600, ~1480
yde[2]

2-Methoxy-5-
methylbenzaldeh  ~1680 ~2850, ~2750 ~1250 ~1580, ~1480
yde[3]

3-Methoxy-4-
methylbenzaldeh  ~1685 ~2840, ~2740 ~1265 ~1590, ~1460
yde

4-Methoxy-2-
methylbenzaldeh  ~1680 ~2840, ~2740 ~1270 ~1600, ~1490
yde

4-Methoxy-3-
methylbenzaldeh  ~1680 ~2840, ~2740 ~1260 ~1590, ~1460
yde

Note: Vibrational frequencies are approximate.

Mass Spectrometry Data (m/z)

All isomers share the same molecular weight (150.18 g/mol ) and thus exhibit a molecular ion
peak [M]* at m/z 150. Differentiation primarily relies on the relative abundances of fragment

ions.
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Compound Molecular lon (m/z) Key Fragment lons (m/z)
2-Methoxy-6-

150 149, 121,91, 77
methylbenzaldehyde[1]
2-Methoxy-3-

150 149, 121, 107, 91, 77
methylbenzaldehyde
2-Methoxy-4-

150 149, 121, 107, 91, 77
methylbenzaldehyde[2]
2-Methoxy-5-

150 149, 121, 107,91, 77
methylbenzaldehyde][3]
3-Methoxy-4-

150 149, 121, 107, 91, 77
methylbenzaldehyde[4]
4-Methoxy-2-

150 149, 121, 107,91, 77
methylbenzaldehyde
4-Methoxy-3-

150 149, 121, 107, 91, 77
methylbenzaldehyde

Note: Fragmentation patterns can be influenced by the ionization method and energy.

UV-Vis Spectral Data (Amax, hm)

UV-Vis spectra of these compounds in a non-polar solvent like hexane typically show two main
absorption bands characteristic of substituted benzaldehydes.

Compound Tt - Tt* Transition (Band I) n - 1t* Transition (Band Il)

Substituted Benzaldehydes ~240-280 nm ~300-330 nm

Note: The exact Amax and molar absorptivity (€) are highly dependent on the substitution
pattern and solvent polarity. Specific experimental data for all isomers is limited in public
databases.

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
o Weigh approximately 5-10 mg of the analyte.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
de) in a clean, dry NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-pulse H spectrum with a 90° pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

Process the data with Fourier transformation, phase correction, and baseline correction.

13C NMR Acquisition:

Acquire a proton-decoupled 13C spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as 13C has a
low natural abundance.

Process the data similarly to the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

Data Acquisition:
¢ Acquire the spectrum over a range of 4000 to 400 cm~1,
e Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
Sample Preparation:

o Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent
such as dichloromethane or ethyl acetate.

GC Conditions:

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm
I.d., 0.25 pm film thickness).

e Injector Temperature: 250 °C.
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e Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and
hold for 5 minutes.

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.

* Injection Volume: 1 pL with a split ratio of 50:1.

MS Conditions:

lonization Mode: Electron lonization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:

e Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., hexane or ethanol)
at a concentration of approximately 1 mg/mL.

» Prepare a series of dilutions from the stock solution to find a concentration that gives a
maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around
0.01 mg/mL.

Data Acquisition:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill one cuvette with the pure solvent to be used as a reference (blank).

Fill the other cuvette with the sample solution.

Place the cuvettes in the spectrophotometer.
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¢ Record the absorbance spectrum from 200 to 400 nm.

» Perform a baseline correction with the blank solvent before running the sample.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-

Methoxy-6-methylbenzaldehyde and its isomers.

Workflow for Spectroscopic Comparison of Isomers
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Caption: Logical workflow for the spectroscopic comparison of isomers.
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This comprehensive guide provides the necessary data and methodologies to confidently
distinguish between 2-Methoxy-6-methylbenzaldehyde and its structural isomers. By carefully
applying these spectroscopic techniques and comparing the resulting data, researchers can
ensure the identity and purity of their compounds, a cornerstone of reliable scientific and
developmental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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